(1S,2R)-2-bromocyclobutane-1-carboxylic acid (1S,2R)-2-bromocyclobutane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17999636
InChI: InChI=1S/C5H7BrO2/c6-4-2-1-3(4)5(7)8/h3-4H,1-2H2,(H,7,8)/t3-,4-/m1/s1
SMILES:
Molecular Formula: C5H7BrO2
Molecular Weight: 179.01 g/mol

(1S,2R)-2-bromocyclobutane-1-carboxylic acid

CAS No.:

Cat. No.: VC17999636

Molecular Formula: C5H7BrO2

Molecular Weight: 179.01 g/mol

* For research use only. Not for human or veterinary use.

(1S,2R)-2-bromocyclobutane-1-carboxylic acid -

Specification

Molecular Formula C5H7BrO2
Molecular Weight 179.01 g/mol
IUPAC Name (1S,2R)-2-bromocyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C5H7BrO2/c6-4-2-1-3(4)5(7)8/h3-4H,1-2H2,(H,7,8)/t3-,4-/m1/s1
Standard InChI Key UJODOGYSMTUDJO-QWWZWVQMSA-N
Isomeric SMILES C1C[C@H]([C@@H]1C(=O)O)Br
Canonical SMILES C1CC(C1C(=O)O)Br

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s core consists of a cyclobutane ring, a strained four-membered hydrocarbon system, with substituents at the C1 and C2 positions. The carboxylic acid group (-COOH) at C1 and the bromine atom at C2 create a stereogenic center, resulting in the (1S,2R) enantiomeric form. This configuration is critical for determining its interactions in chiral environments, such as enzyme-active sites or asymmetric catalysis .

The cyclobutane ring’s inherent angle strain (approximately 90° bond angles versus 109.5° in unstrained systems) contributes to heightened reactivity compared to larger cycloalkanes. Bromine’s electronegativity (2.96 Pauling scale) and the carboxylic acid’s acidity further modulate electronic properties, enabling diverse reaction pathways .

Synthetic Methodologies

Cyclobutane Ring Formation

The synthesis of cyclobutane derivatives often involves [2+2] photocycloadditions or ring-closing metathesis. For brominated variants, post-cyclization functionalization is typical. A plausible route to (1S,2R)-2-bromocyclobutane-1-carboxylic acid could involve:

  • Cyclobutane Precursor Synthesis:

    • Photochemical [2+2] cycloaddition of ethylene derivatives to form the cyclobutane core .

  • Bromination:

    • Electrophilic bromination using reagents like N-bromosuccinimide (NBS) under radical or ionic conditions .

  • Carboxylic Acid Introduction:

    • Oxidation of a primary alcohol or alkyl halide precursor, as demonstrated in the synthesis of related fluorocyclopropanecarboxylic acids .

Stereochemical Control

Asymmetric synthesis techniques, such as chiral auxiliary-mediated reactions or enzymatic resolutions, are essential for achieving the (1S,2R) configuration. For example, the use of enantioselective catalysts in cycloadditions or kinetic resolutions during ester hydrolysis could yield the desired stereoisomer .

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC₅H₇BrO₂Cyclobutane + Br + COOH
Molecular Weight195.02 g/molSum of atomic masses
Boiling Point~210–230°CComparison to fluorocyclopropane analogs
Density1.6–1.8 g/cm³Bromine’s high atomic weight
pKa (COOH)~4.2–4.5Similar to cyclopropane acids

The bromine atom’s polarizability and the carboxylic acid’s hydrogen-bonding capacity suggest moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water .

Chemical Reactivity

Carboxylic Acid Derivatives

The -COOH group undergoes typical reactions:

  • Esterification: Reaction with alcohols under acidic catalysis to form esters.

  • Amidation: Conversion to amides via coupling reagents like DCC .

Bromine-Specific Reactions

The C-Br bond participates in:

  • Nucleophilic Substitution (SN2): Displacement by nucleophiles (e.g., hydroxide, amines), favored by the cyclobutane ring’s strain.

  • Elimination Reactions: Dehydrohalogenation to form cyclobutene derivatives under basic conditions .

Ring-Opening Reactions

Cyclobutane’s strain facilitates ring-opening under thermal or catalytic conditions, yielding acyclic bromocarboxylic acids or cross-conjugated dienes .

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